N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a benzimidazole core and a sulfonamide group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves the reaction of 3,5-dimethylaniline with 2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9-5-10(2)7-11(6-9)18-22(20,21)12-3-4-13-14(8-12)17-15(19)16-13/h3-8,18H,1-2H3,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUANFFPVUUMSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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